molecular formula C8H8FNS2 B14658416 4-Fluorophenyl methylcarbamodithioate CAS No. 51098-01-2

4-Fluorophenyl methylcarbamodithioate

Cat. No.: B14658416
CAS No.: 51098-01-2
M. Wt: 201.3 g/mol
InChI Key: JGPVWPXWBRQPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl methylcarbamodithioate is an organosulfur compound characterized by the presence of a fluorophenyl group attached to a methylcarbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl methylcarbamodithioate typically involves the reaction of 4-fluoroaniline with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using a base such as potassium hydroxide or sodium hydroxide to facilitate the formation of the carbamodithioate group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenyl methylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or a thioether.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Fluorophenyl methylcarbamodithioate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl methylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modify proteins through covalent attachment, altering their function and stability.

Comparison with Similar Compounds

  • 4-Fluorophenyl methylcarbamate
  • 4-Fluorophenyl methylthiocarbamate
  • 4-Fluorophenyl methylcarbamothioate

Comparison: 4-Fluorophenyl methylcarbamodithioate is unique due to the presence of both a fluorophenyl group and a carbamodithioate moiety. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the carbamodithioate group enhances its ability to form covalent bonds with proteins, making it a valuable tool in biochemical research.

Properties

CAS No.

51098-01-2

Molecular Formula

C8H8FNS2

Molecular Weight

201.3 g/mol

IUPAC Name

(4-fluorophenyl) N-methylcarbamodithioate

InChI

InChI=1S/C8H8FNS2/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)

InChI Key

JGPVWPXWBRQPBR-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)SC1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.